3-formyl-4-oxo-4H-chromen-6-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-formyl-4-oxochromen-6-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-7(14)17-9-2-3-11-10(4-9)12(15)8(5-13)6-16-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXNPPDAKBRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Pharmacological and Biological Activity Investigations of 3 Formyl 4 Oxo 4h Chromen 6 Yl Acetate and Its Analogues
In Vitro Biological Efficacy Studies
While the broader class of chromone (B188151) derivatives has been investigated for antiallergic and antiasthmatic properties, specific data regarding the direct antihistaminic activity of 3-formyl-4-oxo-4H-chromen-6-yl acetate (B1210297) is not available in the reviewed scientific literature. Research on related chromone structures suggests that the core scaffold can be a building block for compounds with antihistaminic effects. However, without direct experimental evaluation of 3-formyl-4-oxo-4H-chromen-6-yl acetate, its potential in this area remains speculative.
Table 1: Antihistaminic Activity of this compound and Analogues
| Compound/Analogue | Assay Type | Target | Activity Metric (e.g., IC50, Ki) |
| This compound | Data not available | Data not available | Data not available |
No published data is currently available for the antihistaminic activity of this specific compound.
The antioxidant potential of 3-formylchromone derivatives has been explored, with studies indicating that the presence and position of hydroxyl groups on the chromone ring are critical for their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Specifically, 3-formylchromones with hydroxyl groups at the 7- and 7,8-positions have been shown to be effective DPPH radical scavengers, whereas the 6-hydroxy derivative, the precursor to this compound, was found to be inactive in this assay. This suggests that the acetylation of the 6-hydroxy group is unlikely to impart significant DPPH scavenging activity.
Information regarding the metal-chelating properties of this compound is not specifically detailed in the available literature.
Table 2: Antioxidant Capacity of this compound and Analogues
| Compound/Analogue | Assay Type | Activity Metric (e.g., IC50) | Finding |
| This compound | DPPH Scavenging | Data not available | Data not available |
| This compound | Metal Chelating Properties | Data not available | Data not available |
| 6-hydroxy-3-formylchromone | DPPH Scavenging | Inactive | The presence of a hydroxyl group at the 6-position did not confer DPPH scavenging ability. |
| 7-hydroxy-3-formylchromone | DPPH Scavenging | Active | Demonstrated DPPH radical scavenging activity. |
| 7,8-dihydroxy-3-formylchromone | DPPH Scavenging | Active | Demonstrated DPPH radical scavenging activity. |
In silico, or computational, studies have predicted that 3-formylchromone derivatives have the potential to act as inhibitors of aldehyde oxidase. However, there is currently no published in vitro experimental data to validate this prediction for this compound or its close analogues.
Similar to aldehyde oxidase, the potential for 3-formylchromone derivatives to act as insulin inhibitors has been suggested by in silico predictions. Specifically, molecular docking studies have explored the binding affinity of such compounds to insulin-degrading enzyme (IDE). One study indicated that 6-isopropyl-3-formyl chromone displayed a high binding affinity for IDE in a computational model. It is important to note that these are predictive findings, and experimental validation through in vitro assays with this compound has not been reported.
The chromone structure has been utilized as a scaffold in the design of inhibitors for histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. However, the scientific literature lacks specific studies investigating the inhibitory activity of this compound against any HDAC isoforms, including HDAC1, HDAC6, and HDAC8. Therefore, its potential as an HDAC inhibitor is currently unknown.
Table 3: Enzyme Inhibition Studies of this compound and Analogues
| Enzyme Target | Compound/Analogue | Assay Type | Activity Metric (e.g., IC50) | Finding |
| Aldehyde Oxidase | This compound | In vitro assay | Data not available | No experimental data available; predicted to be an inhibitor by in silico studies. |
| Insulin-Degrading Enzyme (IDE) | This compound | In vitro assay | Data not available | No experimental data available. |
| Insulin-Degrading Enzyme (IDE) | 6-isopropyl-3-formyl chromone | In silico docking | Binding Energy: -8.5 kcal/mol | Showed high binding affinity in a computational model. |
| HDAC1 | This compound | In vitro assay | Data not available | Data not available |
| HDAC6 | This compound | In vitro assay | Data not available | Data not available |
| HDAC8 | This compound | In vitro assay | Data not available | Data not available |
Enzyme Inhibition Studies
Cyanobacterial Fructose-1,6-/Sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) Inhibition
Cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) is a crucial enzyme in the photosynthetic carbon reduction pathway of cyanobacteria, making it a significant target for the development of novel algicides to control harmful algal blooms. nih.gov A series of novel benzohydrazone compounds connected to a chromone scaffold, structurally related to this compound, were designed and synthesized as potential inhibitors of this enzyme. nih.gov
The inhibitory activities of these N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide analogues were evaluated in vitro. Several of these compounds demonstrated significant inhibitory activity against Cy-FBP/SBPase, with IC50 values in the low micromolar range. nih.gov The most potent compound identified in the series was f7 , which exhibited an IC50 value of 11.2 μM. nih.gov Molecular docking studies suggest a probable binding mode for this potent inhibitor, indicating that this chromone-based scaffold could serve as a lead structure for the development of new, effective algicides. nih.gov
Table 1: Inhibitory Activities of Selected Chromone Analogues against Cy-FBP/SBPase
| Compound ID | IC50 (μM) nih.gov |
|---|---|
| f6 | 11.2 - 16.1 |
| f7 | 11.2 |
| f8 | 11.2 - 16.1 |
| f11 | 11.2 - 16.1 |
| f12 | 11.2 - 16.1 |
| f16 | 11.2 - 16.1 |
Fatty Acid Synthase II Inhibition
Fatty Acid Synthase II (FAS-II) is a key enzyme system in the fatty acid biosynthesis pathway of bacteria and is distinct from the Type I FAS found in mammals. nih.gov Despite the broad range of biological activities reported for chromone derivatives, a review of the current scientific literature did not yield specific data regarding the inhibitory activity of this compound or its analogues against Fatty Acid Synthase II.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a significant virulence factor in several pathogenic bacteria. Inhibition of this enzyme is a therapeutic strategy for treating infections, such as those caused by Helicobacter pylori. While various classes of compounds have been investigated as urease inhibitors, there is no specific information available in the reviewed literature concerning the urease inhibitory potential of this compound or its related chromone structures.
Mitochondrial Function Modulation (e.g., Mitochondrial Complex III Activity)
Mitochondrial Complex III (cytochrome bc1 complex) is a critical component of the electron transport chain, essential for ATP generation. Dysfunction of this complex can lead to oxidative stress and cellular damage. dergipark.org.tr Research into chromone and its derivatives has revealed their potential to modulate mitochondrial function.
Specifically, synthetic chromanol derivatives, which share structural similarities with chromones, have been shown to inhibit the activity of the mitochondrial cytochrome bc1 complex. nih.gov One study investigated chromanol derivatives and found they partially inhibit the mammalian enzyme. nih.gov An esterified derivative, TMC2CO, inhibited the cyt bc1 activity with an IC50 of 4.9 ± 0.9 μM. nih.gov
Furthermore, studies on 3-substituted chromone derivatives demonstrated a regulatory effect on mitochondrial complex III activity under conditions of experimental cerebral ischemia. dergipark.org.tr One lead compound, 3-[(E)-3-(3,5-di-tret-butyl-4-hydroxy-phenyl)-3-oxo-prop-1-enyl]-6-methoxy-chromen-4-one, was found to increase the activity of mitochondrial complex III by 85.2% relative to the negative control group, suggesting a neuroprotective effect by restoring mitochondrial function. dergipark.org.tr These findings indicate that the chromone scaffold can be modified to either inhibit or enhance the activity of mitochondrial complex III, depending on the specific structural features of the analogue. dergipark.org.trnih.gov
Cellular Activity Studies
Anti-inflammatory Pathways Modulation (e.g., Ca2+ flux inhibition, ERK1/2 phosphorylation inhibition in human neutrophils)
Consistent with their activity as FPR1 antagonists, chromone derivatives have been shown to modulate key anti-inflammatory pathways in human neutrophils. Neutrophils are primary responders in the innate immune system, and their activation by chemoattractants like fMLF triggers a cascade of pro-inflammatory events, including a rapid increase in intracellular calcium concentration (Ca2+ flux) and the activation of signaling pathways like the MAP kinase cascade. nih.gov
Analogues based on the 4H-chromen-4-one scaffold have been proven to be effective inhibitors of fMLF-induced intracellular Ca2+ mobilization in both FPR1-transfected cell lines and primary human neutrophils. nih.gov This inhibition of calcium signaling is a direct consequence of blocking the FPR1 receptor.
In addition to affecting calcium flux, the most potent of these novel FPR1 antagonists also inhibit the fMLF-induced phosphorylation of extracellular signal-regulated kinases (ERK1/2) in FPR1-expressing cells. nih.gov The ERK1/2 pathway is a downstream signaling cascade crucial for many cellular processes, including inflammation and cell proliferation. By blocking FPR1 at the cell surface, these chromone compounds prevent the initiation of the downstream signal that leads to ERK1/2 phosphorylation, thereby dampening the inflammatory response. nih.gov Other studies have also shown that different chromone derivatives can inhibit the generation of superoxide anions and elastase release from activated neutrophils. nih.govmdpi.com
Anticancer Activity in Select Cancer Cell Lines (e.g., UO-31 renal, BT-549 breast, MCF-7, k562 leukemia, MDA-MB-435S, SW-480)
The chromone scaffold is a significant pharmacophore in the development of novel anticancer agents, with derivatives showing activity against a wide range of cancers through various mechanisms. Analogues of this compound have been evaluated against several human cancer cell lines, demonstrating tumor cell-specific cytotoxicity. google.com
Activity in Leukemia and Breast Cancer Cell Lines: Furoxan derivatives of chromone have shown notable antiproliferative activity against the K562 chronic myeloid leukemia cell line. One of the most potent compounds, designated 15a, exhibited an IC50 value of 1.61 µM against K562 cells. Further mechanistic studies revealed that this compound induced S-phase cell cycle arrest and prompted apoptosis through both endogenous (mitochondria-related) and exogenous pathways. colab.ws
In breast cancer research, various chromone analogues have been tested against the MCF-7 cell line. For instance, certain xanthone derivatives, which share a core structure with chromones, have demonstrated potent inhibition with IC50 values as low as 0.8 µM. ijpsonline.com Similarly, novel chalcone-thienopyrimidine derivatives have shown robust cytotoxicity against MCF-7 cells. frontiersin.orgunina.it
While specific data for chromone derivatives against the BT-549 breast cancer cell line is limited, other natural compounds have shown selective cytotoxicity. Cardenolides isolated from Calotropis gigantea were found to be particularly effective against BT-549 cells, with IC50 values as low as 14.6 nM. For the MDA-MB-435S mammary adenocarcinoma cell line, chromone derivatives bearing dithiocarbamate moieties have been identified as promising antitumor agents. nih.gov Specifically, 3-(benzothiazole-2-ylsulfanyl)-chromen-4-one showed an IC50 value of 17.2 µM against this cell line. nih.govmdpi.com
Interactive Data Table: Anticancer Activity of Chromone Analogues
In Vivo Pharmacological Investigations (Animal Models)
Bronchodilatory Activity Evaluation
The chromone core is historically significant in the development of respiratory therapeutics. The first chromone used clinically for its smooth muscle relaxant properties was khellin, a natural furanochromone which served as a bronchodilator for asthma. This led to the development of synthetic chromones, most notably disodium cromoglycate, which was identified for its ability to prevent anaphylactic bronchoconstriction in animal models, such as sensitized guinea pigs. google.comAlthough direct in vivo studies on the bronchodilatory effects of this compound were not identified, the established activity of the parent scaffold suggests a potential area for future investigation.
Neuroprotective Activity Assessment
Chromone derivatives have been assessed for their neuroprotective potential in in vivo animal models, particularly for activity relevant to neurodegenerative diseases like Alzheimer's. The scopolamine-induced amnesic zebrafish model is a common platform for these investigations.
In one such study, a chromone derivative, VN-19, was evaluated for its effects on cognitive function. The in vivo assessment demonstrated that VN-19 was able to ameliorate the cognitive decline in zebrafish brains, offering protection against scopolamine-induced neurodegeneration. This finding highlights the potential of the chromone scaffold to yield compounds that can cross the blood-brain barrier and exert a protective effect on neuronal tissue. Further studies with other novel chromone-containing compounds in adult zebrafish have also demonstrated anxiolytic-like and sedative effects, indicating a broader potential for activity on the central nervous system.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (6-chloro-4-oxo-4H-chromen-3-yl)-methyl piperidine-1-carbodithioate |
| (3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate |
| 3-(benzothiazole-2-ylsulfanyl)-chromen-4-one |
| Disodium cromoglycate |
| Khellin |
| Scopolamine |
| VN-19 |
| Xanthone |
| Cardenolides |
| Calotropin |
| Uscharin |
| Uzarigenin |
Structure Activity Relationship Sar and Molecular Interaction Studies of 3 Formyl 4 Oxo 4h Chromen 6 Yl Acetate and Derivatives
Key Structural Features Influencing Biological Activity
The biological activity of 3-formyl-4-oxo-4H-chromen-6-yl acetate (B1210297) and its derivatives is intricately linked to their molecular architecture. The specific arrangement of substituents on the chromone (B188151) nucleus, modifications to the formyl group, and the presence of conjugated systems or fused heterocycles all play crucial roles in defining the pharmacological profile of these compounds.
Role of Substituents on the Chromone Nucleus (e.g., Acetate Group at C-6, Halogen Atoms)
Substituents on the chromone core can significantly modulate the electronic properties and steric interactions of the molecule, thereby influencing its biological efficacy. The nature and position of these substituents are critical in determining the structure-activity relationship (SAR).
The acetate group at the C-6 position is an important functional group that can influence the molecule's polarity and its ability to participate in hydrogen bonding, which may affect its interaction with biological targets. While specific studies on the direct role of the 6-acetate group on the biological activity of 3-formyl-4-oxo-4H-chromen-6-yl acetate are limited, the presence of substituents at this position is known to be significant. For instance, in a study of 6-substituted 3-formyl chromone derivatives, various biological activities were investigated, highlighting the importance of the substitution pattern on the chromone ring. nih.govresearchgate.net The ester functionality of the acetate group could also be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of a hydroxyl group, which would further alter the compound's properties and biological activity.
Halogen atoms introduced onto the chromone nucleus or on appended phenyl rings can have a profound impact on the biological activity. Halogens, being electronegative, can alter the electron distribution within the molecule, affecting its reactivity and binding affinity. beilstein-journals.org For example, the presence of chlorine substituents on the chromone ring has been shown to increase the electrophilicity of the molecule. beilstein-journals.org In a study on furochromone derivatives, the presence of fluorine and chlorine atoms on appended phenylhydrazonomethyl moieties led to significant biological activity, with docking studies suggesting that the electron-withdrawing fluorine atoms participate in hydrogen and halogen bonding with enzyme residues. nih.gov
The following table summarizes the influence of key substituents on the chromone nucleus:
| Substituent | Position | Influence on Biological Activity | References |
| Acetate Group | C-6 | Modulates polarity and potential for hydrogen bonding; may undergo in vivo hydrolysis. | nih.govresearchgate.net |
| Halogen Atoms | Various | Alters electron distribution, enhances electrophilicity, and can participate in specific bonding interactions with biological targets. | beilstein-journals.orgnih.gov |
Impact of Formyl Group Modifications and Derivatization
The formyl group at the C-3 position of the chromone ring is a key pharmacophore and a versatile handle for chemical modification. nih.govresearchgate.net Its high reactivity allows for a wide range of derivatizations, leading to compounds with diverse biological activities. nih.govresearchgate.net The formyl group itself contributes to the electrophilic character of the C-3 position, making it a site for nucleophilic attack. nih.gov
Derivatization of the 3-formyl group into other functional groups such as Schiff bases, enamines, or through condensation reactions with active methylene (B1212753) compounds has been extensively explored. researchgate.netnih.govnih.govmdpi.com These modifications can lead to significant changes in the molecule's shape, size, and electronic properties, which in turn affect its biological activity. For instance, the condensation of 3-formylchromones with various amines to form Schiff bases or enamines has yielded compounds with promising anti-inflammatory and other biological activities. researchgate.netnih.govresearchgate.net The reaction of 3-formylchromone with primary aromatic amines can lead to either Schiff bases or 4-chromanone derivatives, depending on the reaction conditions. researchgate.net
The following table provides examples of biological activities observed upon derivatization of the 3-formyl group:
| Derivative Type | Resulting Biological Activity | References |
| Schiff Bases | Anti-inflammatory | researchgate.netnih.gov |
| Enamines | Precursors to novel heterocyclic systems | researchgate.net |
| Condensation Products with Active Methylene Compounds | Potential antiallergic agents | nih.govmdpi.com |
| α-Aminophosphine oxides | Potential for further synthetic transformations | acs.org |
Significance of Conjugated Systems and Heterocyclic Fusions
The extended π-conjugated system of the chromone nucleus is a fundamental feature contributing to its stability and biological activity. wikipedia.org This conjugation allows for the delocalization of electrons across the molecule, which can influence its interaction with biological macromolecules. wikipedia.org The planarity and rigidity imposed by the conjugated system are often favorable for binding to enzyme active sites or receptors.
Fusing additional heterocyclic rings to the chromone core can further enhance and diversify its biological activities. nih.govijrar.orguniv.kiev.ua The nature of the fused heterocycle can introduce new pharmacophoric features, alter the molecule's solubility and lipophilicity, and create new possibilities for interactions with biological targets. For example, the synthesis of furo[3,2-g]chromones and pyrano[3,2-g]chromones from 7-hydroxy-6-formylchromones has been a strategy to generate compounds with a wide range of biological activities. researchgate.net The fusion of a pyrrole ring to the chromone scaffold has also been explored, leading to novel chemical entities. researchgate.net The introduction of heterocyclic units can lead to compounds with cytotoxic activity against cancer cells. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its derivatives. These methods provide valuable insights into the potential biological activities and the underlying molecular properties that govern these activities.
In silico Prediction of Biological Activity (e.g., PASS Online)
In silico tools for predicting biological activity spectra are instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing. semanticscholar.orgbiorxiv.org One such tool is the Prediction of Activity Spectra for Substances (PASS) Online service. way2drug.comnih.gov PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, based on the structural formula of a compound. biorxiv.orgway2drug.comresearchgate.net The prediction is based on a training set of a large number of biologically active compounds. semanticscholar.org
For derivatives of 3-formylchromone, PASS can be used to predict a spectrum of potential biological activities, helping to guide further experimental investigations. nih.gov The predicted activities are presented as a list of probabilities for each activity type, with Pa (probability to be active) and Pi (probability to be inactive) values. A higher Pa value suggests a greater likelihood of the compound exhibiting that particular biological activity. researchgate.net
The following table illustrates the types of biological activities that can be predicted for chromone derivatives using PASS Online:
| Predicted Activity Category | Specific Examples | References |
| Pharmacological Effects | Anti-inflammatory, Antineoplastic, Antiviral | nih.govnih.govresearchgate.net |
| Mechanisms of Action | Enzyme inhibition, Receptor antagonism | biorxiv.orgway2drug.com |
| Adverse and Toxic Effects | Carcinogenicity, Mutagenicity | biorxiv.orgway2drug.com |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis, NBO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of molecules like this compound and its derivatives. nih.govresearchgate.netdergipark.org.trnih.gov
Density Functional Theory (DFT) is used to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations can help in understanding the distribution of electron density and identifying the most reactive sites in the molecule. researchgate.netd-nb.info
Frontier Molecular Orbital (HOMO-LUMO) Analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a key parameter; a smaller gap suggests higher reactivity and lower stability, while a larger gap indicates lower reactivity and higher stability. nih.gov
The table below summarizes the key parameters obtained from quantum chemical calculations and their significance:
| Calculation Method | Key Parameters | Significance | References |
| DFT | Optimized geometry, electron density distribution | Provides insights into the three-dimensional structure and reactive sites of the molecule. | researchgate.netd-nb.info |
| HOMO-LUMO Analysis | HOMO energy, LUMO energy, Energy gap (Egap) | Determines chemical reactivity, kinetic stability, and the ability to participate in charge transfer interactions. | nih.govdergipark.org.tr |
| NBO Analysis | Charge transfer, hyperconjugative interactions | Elucidates intramolecular electronic interactions and their contribution to molecular stability. | nih.govresearchgate.netdergipark.org.trd-nb.info |
Molecular Docking Studies for Target Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a ligand, such as this compound and its derivatives, and a target protein's binding site. These studies provide insights into the binding affinity, which is often quantified as a binding energy score, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
A significant study focused on a series of sixteen 6-substituted 3-formyl chromone derivatives, which are close structural analogs of this compound, to evaluate their therapeutic potential against diabetes. nih.gov The investigation involved docking these compounds against several protein targets implicated in diabetes and related conditions, including Insulin-Degrading Enzyme (IDE), Cyclooxygenase (COX), and the Main Protease (Mpro) of SARS-CoV-2. nih.gov
The results indicated strong binding affinities of these chromone derivatives to the selected protein targets. Notably, the substitution at the C-6 position of the chromone ring was found to significantly influence the binding energy. nih.gov For instance, in the docking studies against IDE, the derivative 6-isopropyl-3-formyl chromone exhibited the highest binding affinity with a binding energy of -8.5 kcal/mol. nih.gov This was a stronger interaction than that observed for the standard reference drug, dapagliflozin, which had a binding energy of -7.9 kcal/mol. nih.gov
The detailed interactions of the most potent derivative with IDE revealed crucial amino acid residues involved in the binding. The interactions typically involve hydrogen bonds with the formyl group at the C-3 position and the oxo group at the C-4 position, while the substituent at the C-6 position often engages in hydrophobic or van der Waals interactions within a specific pocket of the enzyme's active site. The presence of either electron-donating or electron-withdrawing groups at the 6-position was shown to modulate the electron density of the chromone ring, thereby affecting the binding interactions. nih.gov
Below is a data table summarizing the binding affinities of selected 6-substituted 3-formyl chromone derivatives against the Insulin-Degrading Enzyme (IDE).
| Compound | Substituent at C-6 | Target Protein | Binding Energy (kcal/mol) |
| Derivative 1 | -H | IDE | -7.5 |
| Derivative 2 | -CH₃ | IDE | -7.8 |
| Derivative 3 | -OCH₃ | IDE | -8.1 |
| Derivative 4 | -CH(CH₃)₂ | IDE | -8.5 |
| Derivative 5 | -Cl | IDE | -8.0 |
| Derivative 6 | -Br | IDE | -8.2 |
| Derivative 7 | -NO₂ | IDE | -7.9 |
| Dapagliflozin (Standard) | N/A | IDE | -7.9 |
Molecular Dynamics Simulations
To further validate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the dynamic behavior of the complex over time, offering insights into the stability of the interactions and the conformational changes in both the ligand and the protein.
In the study of 6-substituted 3-formyl chromone derivatives, MD simulations were performed on the complexes with the highest binding affinities. nih.gov The primary metric used to assess the stability of these complexes is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex is generally indicated by a low and fluctuating RMSD value around a constant average, suggesting that the ligand remains securely bound within the active site.
The MD simulations for the 6-substituted 3-formyl chromone derivatives revealed RMSD values that ranged between 0.2 and 0.5 nm. nih.gov These low and stable RMSD values indicate that the protein-ligand complexes are stable at the active site throughout the simulation period. This stability is crucial for a potential therapeutic agent, as it suggests a sustained interaction with the target protein, which is often necessary for its inhibitory or modulatory effect.
Another important parameter analyzed in MD simulations is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis can highlight the flexibility of different parts of the protein and identify key residues that interact with the ligand and contribute to the stability of the complex. The results from such simulations reinforce the findings from molecular docking and provide a more dynamic and realistic picture of the molecular interactions.
The table below summarizes the key findings from the molecular dynamics simulations for the most promising derivative.
| Ligand-Protein Complex | Simulation Time (ps) | Average RMSD (nm) | Key Interacting Residues |
| 6-isopropyl-3-formyl chromone - IDE | 3000 | 0.35 | HIS108, GLN142, LYS159 |
Pharmacophore Model Development and Validation
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model serves as a template for virtual screening of compound libraries to find new, structurally diverse molecules with the desired activity.
A study focused on developing a Gaussian field-based 3D QSAR pharmacophore model for a series of chromone derivatives with known biological activities against acetylcholinesterase (AChE), a key target in Alzheimer's disease. tandfonline.com Although not specifically on this compound, the study provides a framework for understanding the pharmacophoric requirements of the broader chromone class.
The best pharmacophore hypothesis, designated AAHHRR_4, was generated and validated. tandfonline.com This model consists of six key features: two hydrogen bond acceptors (A), two hydrophobic regions (H), and two aromatic rings (R). tandfonline.com The model's robustness was confirmed by its high statistical significance, with a coefficient of determination (R²) of 0.92 and a cross-validated R² (Q²) of 0.9209. tandfonline.com These values indicate a strong correlation between the pharmacophore model and the observed biological activity of the training set compounds, as well as good predictive power for new compounds.
The AAHHRR_4 model suggests that for a chromone derivative to be an effective AChE inhibitor, it should possess:
Two hydrogen bond acceptors: These are likely to interact with hydrogen bond donor residues in the active site of AChE. The carbonyl group at C-4 and the oxygen in the pyran ring of the chromone scaffold are potential candidates for these features.
Two hydrophobic regions: These features highlight the importance of non-polar interactions for binding affinity. Substituents on the chromone ring can contribute to these hydrophobic interactions.
Two aromatic rings: The benzene (B151609) ring of the chromone nucleus and potentially an aromatic substituent are crucial for stacking interactions, likely with aromatic residues such as tryptophan and tyrosine in the AChE active site.
This validated pharmacophore model was subsequently used to screen large chemical databases (ChEMBL and MCULE) to identify novel potential AChE inhibitors. tandfonline.com The hits from this virtual screening were then subjected to further computational analysis, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, to prioritize candidates for further experimental testing. tandfonline.com The success of this approach demonstrates the utility of pharmacophore modeling in identifying new lead compounds based on the essential chemical features of a known class of active molecules.
| Model Name | Pharmacophoric Features | R² | Q² |
| AAHHRR_4 | 2 Hydrogen Bond Acceptors, 2 Hydrophobic Regions, 2 Aromatic Rings | 0.92 | 0.9209 |
Mechanistic Insights into the Action of 3 Formyl 4 Oxo 4h Chromen 6 Yl Acetate
Elucidation of Molecular and Cellular Pathways
The molecular and cellular pathways affected by 3-formyl-4-oxo-4H-chromen-6-yl acetate (B1210297) are likely to be complex, potentially involving multiple interacting signaling cascades. Based on studies of related compounds, several key areas of investigation emerge.
Predicted Biological Activities of 3-Formylchromone Derivatives:
| Predicted Activity | Potential Molecular Target/Pathway | Reference |
| Aldehyde Oxidase Inhibition | Aldehyde Oxidase | researchgate.net |
| Insulin Inhibitor | Insulin Signaling Pathway | researchgate.net |
| HIF1A Expression Inhibition | Hypoxia-Inducible Factor 1-alpha Pathway | researchgate.net |
| Histidine Kinase Inhibition | Bacterial Two-Component Systems | researchgate.net |
| Anticancer | Multiple pathways including apoptosis, cell cycle regulation | nih.govresearchgate.netnih.gov |
| Urease Inhibition | Urease Enzyme | nih.govresearchgate.net |
This table is interactive. You can sort and filter the data.
Research on various 3-formylchromone derivatives has demonstrated a range of biological effects, including tumor cell-specific cytotoxicity. nih.govresearchgate.net This suggests a potential for interference with fundamental cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways critical for cancer cell proliferation and survival. For instance, some chromone (B188151) derivatives have been investigated as multi-kinase inhibitors, which can impact a wide array of cellular signaling pathways. researchgate.net
Computational studies, such as PASS (Prediction of Activity Spectra for Substances), have predicted that 3-formylchromone derivatives may act as inhibitors of aldehyde oxidase, insulin, and HIF1A expression. researchgate.net Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a significant area of cancer research, as HIF-1α is a key transcription factor that allows tumors to adapt and survive in low-oxygen environments. By inhibiting HIF-1α, a compound could potentially suppress tumor growth and angiogenesis.
Furthermore, the electrophilic nature of the 3-formyl group suggests that it could react with nucleophilic residues (such as cysteine or histidine) in proteins, potentially leading to covalent modification and inhibition of enzyme function. nih.gov This reactivity is a key feature that could underpin its mechanism of action. The γ-pyrone ring of the chromone nucleus is also susceptible to nucleophilic attack, which can lead to ring-opening and the formation of different products that may have their own biological activities. nih.govd-nb.infobeilstein-journals.org
Target Identification and Validation Approaches
Identifying the specific molecular targets of 3-formyl-4-oxo-4H-chromen-6-yl acetate is a critical step in understanding its mechanism of action. A variety of established and emerging techniques can be employed for this purpose. These methods can be broadly categorized into direct and indirect approaches. drughunter.comnih.gov
Commonly Employed Target Identification Methods:
| Method Category | Specific Technique | Principle | Reference |
| Chemical Probe-Based | Affinity-based Chemoproteomics | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | drughunter.comnih.gov |
| Photoaffinity Labeling | A photoreactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to its target protein. | drughunter.com | |
| Activity-Based Proteome Profiling (ABPP) | A reactive probe that mimics the compound is used to label active enzymes in a proteome. | drughunter.com | |
| Label-Free Methods | Cellular Thermal Shift Assay (CETSA) | Changes in the thermal stability of a protein upon compound binding are measured. | researchgate.net |
| Chemical/Proteolytic Stability Profiling | The stability of proteins against denaturation or proteolysis is assessed in the presence of the compound. | drughunter.com | |
| Indirect Methods | Genetic Resistance Screening | Cells are mutagenized to identify mutations that confer resistance to the compound, pointing to the target or its pathway. | drughunter.com |
| Chemogenomic Profiling | The differential sensitivity of a library of gene deletion or overexpression mutants to the compound is measured. | drughunter.com |
This table is interactive. You can sort and filter the data.
Target Identification Workflow:
A typical workflow for identifying the targets of this compound would begin with a phenotypic screen to confirm its biological activity in a relevant cellular model. Following this, chemical proteomics approaches could be employed. For example, a chemical probe could be synthesized by modifying the compound with a tag (e.g., biotin (B1667282) or an alkyne for click chemistry) that allows for the enrichment of binding proteins from cell extracts. These proteins would then be identified using mass spectrometry. nih.gov
Once putative targets are identified, validation is essential to confirm that they are responsible for the observed biological effect. This can be achieved through several methods:
Biochemical Assays: Direct interaction between the compound and the purified target protein can be confirmed, and the functional consequences of this interaction (e.g., enzyme inhibition) can be quantified.
Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to deplete the target protein in cells. nih.gov If the depletion of the target protein phenocopies the effect of the compound, it provides strong evidence for a direct target-compound relationship.
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, providing detailed insights into the molecular interactions.
Analytical and Structural Elucidation Methodologies in 3 Formyl 4 Oxo 4h Chromen 6 Yl Acetate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural determination of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, researchers can deduce its functional groups, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 3-formyl-4-oxo-4H-chromen-6-yl acetate (B1210297), specific chemical shifts (δ) are observed that correspond to the distinct protons in its structure. Experimental data obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals the following key signals dergipark.org.tr:
A sharp singlet at approximately 2.39 ppm is attributed to the three equivalent protons of the acetate methyl group (-OCOCH₃).
The aromatic region displays a complex pattern. A doublet at 7.27 ppm and a singlet at 7.40 ppm correspond to protons on the benzene (B151609) ring.
Further downfield, a doublet at 8.34 ppm and a singlet at 8.55 ppm are also assigned to aromatic protons. The specific assignment of these signals to H-5, H-7, and H-8 requires further analysis, but their presence and multiplicity are consistent with the substitution pattern.
A singlet corresponding to the proton on the C2 position of the pyrone ring (H-2) is observed. In similar 3-formylchromone derivatives, this signal typically appears far downfield, often above 8.5 ppm, due to the deshielding effects of the adjacent oxygen atom and the carbonyl group. semanticscholar.org
A singlet for the aldehydic proton (-CHO) is characteristically found at a very low field, around 10.40 ppm , due to the strong deshielding effect of the carbonyl group dergipark.org.tr.
Table 1: ¹H NMR Spectroscopic Data for 3-Formyl-4-oxo-4H-chromen-6-yl acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.39 | Singlet | 3H | Acetate (-OCOCH₃) |
| 7.27 | Doublet | 1H | Aromatic Proton |
| 7.40 | Singlet | 1H | Aromatic Proton |
| 8.34 | Doublet | 1H | Aromatic Proton |
| 8.55 | Singlet | 1H | Aromatic Proton (likely H-2 or H-5) |
| 10.40 | Singlet | 1H | Aldehyde (-CHO) |
| Data sourced from a study on 3-substituted chromone (B188151) derivatives. dergipark.org.tr |
The acetate methyl carbon would appear upfield, around 21 ppm.
Aromatic and vinyl carbons (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) would resonate in the range of 118-161 ppm.
The three carbonyl carbons would be the most downfield signals: the acetate carbonyl (~168 ppm), the C-4 pyrone carbonyl (~176 ppm), and the C-3 aldehyde carbonyl (~189 ppm). semanticscholar.orgresearchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure dergipark.org.trsciforum.net.
The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the three distinct carbonyl groups in the molecule absorb at different frequencies:
The ester carbonyl of the acetate group (OCOCH₃) exhibits a strong absorption band at the highest frequency, approximately 1769 cm⁻¹ dergipark.org.tr.
The aldehyde carbonyl (CHO) stretching vibration is observed at a lower frequency, around 1696 cm⁻¹ dergipark.org.tr.
The γ-pyrone carbonyl (C-4) stretching band appears at the lowest frequency of the three, at about 1647 cm⁻¹ dergipark.org.tr.
Other significant peaks would include C-H stretching for the aromatic and aldehyde groups, and C-O stretching for the ether and ester linkages.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 1769 | Acetate Carbonyl | C=O Stretch |
| 1696 | Aldehyde Carbonyl | C=O Stretch |
| 1647 | γ-Pyrone Carbonyl | C=O Stretch |
| Data obtained from vaseline oil mull. dergipark.org.tr |
Mass Spectrometry (MS, ESI, HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. The molecular formula of this compound is C₁₂H₈O₅, corresponding to a molecular weight of 232.19 g/mol .
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would provide the exact mass of the molecular ion. The calculated exact mass is 232.0372 Da. Experimental HRMS analysis is expected to confirm this value, typically by observing the protonated molecule [M+H]⁺ at m/z 233.0444. This high degree of accuracy allows for the unambiguous determination of the elemental formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The chromone ring system is a chromophore that absorbs strongly in the UV region. The UV-Vis spectrum of this compound, recorded in ethanol (B145695), shows multiple absorption maxima (λₘₐₓ) dergipark.org.tr.
The observed absorption bands are:
λₘₐₓ at 203 nm and 223 nm: These high-energy absorptions are characteristic of π → π* transitions within the benzopyrone ring system.
λₘₐₓ at 293 nm: This longer-wavelength absorption is also attributed to a π → π* transition, likely involving the extended conjugation of the entire 3-formylchromone system dergipark.org.tr.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of the constituent elements. For a pure sample of this compound (C₁₂H₈O₅), the theoretical and experimental values show excellent agreement, confirming the compound's elemental composition and purity dergipark.org.tr.
Table 3: Elemental Analysis Data for C₁₂H₈O₅
| Element | Calculated % | Found % |
| Carbon (C) | 62.1 | 62.3 |
| Hydrogen (H) | 3.5 | 3.6 |
| Oxygen (O) | 34.5 | 34.6 |
| Data sourced from a study on 3-substituted chromone derivatives. dergipark.org.tr |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related 3-formylchromone derivatives provides significant insight into the expected solid-state structure.
Studies on compounds like 6-methyl-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.net and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde nih.gov have shown that the fused benzopyran-4-one ring system is essentially planar. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as π–π stacking, which stabilize the crystal lattice. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the chromone core and determine the conformation of the formyl and acetate substituents relative to the ring.
Table 4: Representative Crystallographic Data for Related Chromone Structures
| Parameter | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde nih.gov | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde nih.gov |
| Formula | C₁₁H₈O₃ | C₁₀H₅ClO₃ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.6945 (7) | 6.5838 (16) |
| b (Å) | 7.1079 (7) | 6.9579 (17) |
| c (Å) | 10.3032 (11) | 10.265 (3) |
| α (°) | 71.593 (2) | 71.22 (3) |
| β (°) | 84.962 (2) | 85.64 (2) |
| γ (°) | 69.843 (2) | 69.29 (3) |
| Volume (ų) | 436.57 (8) | 416.0 (2) |
Future Perspectives and Research Directions for 3 Formyl 4 Oxo 4h Chromen 6 Yl Acetate
Development of Novel and Efficient Synthetic Routes
The future development of 3-formyl-4-oxo-4H-chromen-6-yl acetate (B1210297) hinges on the creation of novel and efficient synthetic pathways. While general methods for the synthesis of 3-formylchromones exist, such as the Vilsmeier-Haack reaction, future research should focus on optimizing these routes for this specific derivative. chemrxiv.org Key areas for development include:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be crucial. This could involve microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related chromone (B188151) derivatives. researchgate.net
One-Pot Syntheses: Developing one-pot or tandem reactions can significantly improve the efficiency of the synthesis by reducing the number of intermediate purification steps, saving time and resources. researchgate.net
Catalytic Methods: Exploration of novel catalysts, such as metal-based or organocatalysts, could lead to higher yields and selectivity. For instance, silica-supported iron trifluoroacetate (B77799) has been used as a Lewis acid promoter in the synthesis of other chromene derivatives. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Considerations |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, increased purity. | Requires specialized equipment, optimization of reaction parameters. |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. researchgate.net | Requires careful planning of reaction sequence and compatibility of reagents. |
| Novel Catalysis | Higher selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and availability, potential for metal contamination. |
Exploration of Undiscovered Biological Activities and Therapeutic Applications (Pre-clinical)
The chromone nucleus is associated with a broad spectrum of biological activities. Future pre-clinical research on 3-formyl-4-oxo-4H-chromen-6-yl acetate should explore a variety of potential therapeutic applications. The presence of the formyl and acetate groups provides unique electronic and steric properties that could lead to novel biological activities.
Initial in vitro screening should target a diverse range of biological assays, including:
Antimicrobial and Antifungal Activity: Chromone derivatives have shown promise as antimicrobial agents. nih.gov The synthesized compound could be tested against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity: Many heterocyclic compounds, including some chromones, exhibit anti-inflammatory properties. researchgate.net The potential of this compound to inhibit key inflammatory mediators could be investigated.
Anticancer Activity: The antitumor effects of various chromone derivatives have been documented. d-nb.info The cytotoxic and antiproliferative effects of the target compound could be evaluated against a range of cancer cell lines.
Antioxidant Activity: The potential of the compound to act as an antioxidant could be assessed through various in vitro assays, such as DPPH radical scavenging activity. researchgate.net
The following table summarizes potential pre-clinical research areas:
| Biological Activity | In Vitro Assays | Potential Therapeutic Application |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains. nih.gov | Treatment of infectious diseases. |
| Anti-inflammatory | COX-1 and COX-2 inhibition assays, measurement of inflammatory cytokine production. researchgate.net | Management of inflammatory disorders. |
| Anticancer | MTT assay for cytotoxicity, cell cycle analysis, apoptosis assays. d-nb.info | Development of new cancer chemotherapeutics. |
| Antioxidant | DPPH radical scavenging assay, ABTS assay. researchgate.net | Prevention or treatment of diseases associated with oxidative stress. |
Integration of Advanced Computational Design and High-Throughput Screening Methodologies
To accelerate the discovery and optimization of this compound derivatives, the integration of computational design and high-throughput screening (HTS) is essential. nih.govresearchgate.net
Computational Design: Molecular docking and pharmacophore modeling can be used to predict the binding of the compound to various biological targets. researchgate.net Density functional theory (DFT) can be employed to study the electronic properties and reactivity of the molecule, providing insights into its potential biological activity. d-nb.info These computational tools can help in prioritizing which biological activities to investigate experimentally. muni.cz
High-Throughput Screening (HTS): Once promising biological targets are identified, HTS can be used to rapidly screen a library of related compounds to identify those with the highest activity. researchgate.net This can be coupled with the synthesis of a focused library of derivatives of this compound to explore the structure-activity relationship (SAR).
The synergy between computational and experimental approaches is outlined below:
| Methodology | Application | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of potential protein targets and rationalization of biological activity. researchgate.net |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of new derivatives with improved potency and selectivity. researchgate.net |
| High-Throughput Screening | Rapidly screen compound libraries against biological targets. | Identification of hit compounds for further development. researchgate.net |
Translational Potential in Pre-clinical Drug Discovery and Lead Optimization
Once a promising biological activity has been identified, the focus will shift to the translational potential of this compound in pre-clinical drug discovery and lead optimization. creative-biostructure.comaltasciences.com
Lead Optimization: The initial "hit" compound will likely require structural modifications to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov This involves the synthesis and testing of a series of analogs to establish a clear structure-activity relationship (SAR). acs.org
Pre-clinical Development: Promising lead compounds will then undergo further pre-clinical evaluation, including in vivo studies in animal models to assess their efficacy and safety. nih.gov These studies are crucial for determining whether a compound has the potential to be developed into a clinical candidate. researchgate.net
The pre-clinical development pipeline is summarized in the following table:
| Stage | Key Activities | Goal |
| Hit-to-Lead | Confirmation of activity, initial SAR studies, preliminary ADME testing. | Identification of a "lead" compound with promising properties for further development. |
| Lead Optimization | Synthesis and testing of analogs, improvement of potency, selectivity, and ADME properties. altasciences.com | Selection of a pre-clinical candidate with a desirable overall profile. |
| Pre-clinical Candidate Selection | In vivo efficacy and safety studies in animal models. nih.gov | Determination of the compound's potential for clinical development. |
Q & A
Q. What computational methods are suitable for predicting substituent effects on bioactivity?
- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (GROMACS) assess binding stability in protein active sites (e.g., FGFR1 ) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
